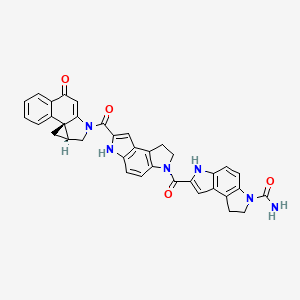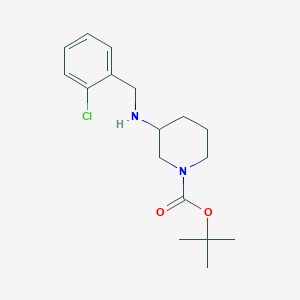
(+)-Cbi-cdpi2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Cbi-cdpi2 es un compuesto químico que ha captado la atención en diversos campos científicos debido a sus propiedades únicas y posibles aplicaciones. Este compuesto es conocido por su estructura compleja y su capacidad para someterse a una variedad de reacciones químicas, lo que lo convierte en un tema valioso de estudio en química, biología, medicina e industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (+)-Cbi-cdpi2 típicamente implica múltiples pasos, cada uno de los cuales requiere condiciones específicas para garantizar que se obtenga el producto deseado. Las rutas sintéticas comunes incluyen:
Emulsión-Evaporación de Disolvente: Esta técnica consiste en disolver el polímero en un disolvente orgánico y luego emulsionarlo en una fase acuosa que contiene un tensioactivo.
Nanoprecipitación: En este método, el polímero se disuelve en un disolvente y luego se precipita añadiéndolo a un no disolvente en condiciones controladas.
Métodos de Producción Industrial
Para la producción a gran escala, se emplean métodos como la síntesis en fase sólida, en fase gaseosa y en fase líquida. Estos métodos están diseñados para producir altos rendimientos del compuesto manteniendo su pureza e integridad estructural .
Análisis De Reacciones Químicas
Tipos de Reacciones
(+)-Cbi-cdpi2 puede someterse a varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos en el compuesto por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones típicamente involucran temperaturas y presiones controladas para asegurar que se formen los productos deseados .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir cetonas o aldehídos, mientras que las reacciones de reducción pueden producir alcoholes .
Aplicaciones Científicas De Investigación
(+)-Cbi-cdpi2 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo en diversas reacciones químicas y como catalizador en la síntesis orgánica.
Biología: El compuesto se estudia por sus posibles efectos en los sistemas biológicos, incluyendo sus interacciones con proteínas y enzimas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de polímeros, recubrimientos y otros materiales industriales
Mecanismo De Acción
El mecanismo de acción de (+)-Cbi-cdpi2 involucra su interacción con blancos moleculares específicos, como enzimas o receptores. Estas interacciones pueden conducir a cambios en la actividad de estos blancos, dando como resultado diversos efectos biológicos. El compuesto también puede afectar las vías celulares, lo que lleva a cambios en la función y el comportamiento de las células .
Comparación Con Compuestos Similares
(+)-Cbi-cdpi2 se puede comparar con otros compuestos similares en función de su estructura y reactividad. Algunos compuestos similares incluyen:
Ácido poli-DL-láctico-co-glicólico (PLGA): Utilizado en aplicaciones de administración de fármacos.
Polietilenglicol (PEG): Se usa comúnmente en productos farmacéuticos y biotecnología.
Ácido poliláctico (PLA): Utilizado en plásticos biodegradables
La singularidad de this compound radica en su estructura química específica, que le permite someterse a una variedad de reacciones e interactuar con diferentes blancos moleculares, lo que lo convierte en un compuesto versátil en la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C36H28N6O4 |
|---|---|
Peso molecular |
608.6 g/mol |
Nombre IUPAC |
2-[2-[(1R,13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C36H28N6O4/c37-35(46)41-12-10-20-23-13-27(38-26(23)6-8-30(20)41)33(44)40-11-9-19-22-14-28(39-25(22)5-7-29(19)40)34(45)42-17-18-16-36(18)24-4-2-1-3-21(24)31(43)15-32(36)42/h1-8,13-15,18,38-39H,9-12,16-17H2,(H2,37,46)/t18-,36-/m1/s1 |
Clave InChI |
RFHRJOHMDOUTEF-NNIOICJLSA-N |
SMILES isomérico |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4C[C@H]5C[C@@]56C4=CC(=O)C7=CC=CC=C67)C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |
SMILES canónico |
C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C7=CC=CC=C67)C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B11829452.png)

![2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid](/img/structure/B11829461.png)

![Tetrahydro-pyrimidin-1-yl]-benzamidine](/img/structure/B11829471.png)
![[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B11829476.png)
![[(2R,3S,4R,5R)-3-benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B11829480.png)
![((3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11829496.png)
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11829498.png)

![2-(3',5'-Dibromo-[1,1'-biphenyl]-3-yl)pyridine](/img/structure/B11829507.png)
![((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829510.png)
![2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide](/img/structure/B11829512.png)
![(Z)-N-benzyl-1-((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanimine oxide](/img/structure/B11829513.png)
